![molecular formula C6H3FN2 B1304972 3-Cyano-2-fluoropyridine CAS No. 3939-13-7](/img/structure/B1304972.png)
3-Cyano-2-fluoropyridine
Overview
Description
3-Cyano-2-fluoropyridine, also known as 2-Cyano-3-fluoropyridine, is a chemical compound with the empirical formula C6H3FN2 . It has a molecular weight of 122.10 .
Synthesis Analysis
The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of a leaving group in the 2-position with KF or Bu4NF in polar aprotic solvents such as DMF and DMSO . Ionic tetrahydrothiophenium fragment is the most effective leaving group .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-fluoropyridine consists of a pyridine ring with a cyano group (-CN) attached to the 3rd position and a fluorine atom attached to the 2nd position .Chemical Reactions Analysis
The chemical reactions involving 3-Cyano-2-fluoropyridine primarily involve nucleophilic substitution reactions . The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and fluoro substituents .Physical And Chemical Properties Analysis
3-Cyano-2-fluoropyridine appears as white to dark green crystals . It has a melting point of 27-32 °C . The compound has a density of 1.24±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis
3-Cyano-2-fluoropyridine is used in organic synthesis . It is a part of the Thermo Scientific Chemicals brand product portfolio . It is a colorless to white crystalline powder or clear liquid as melt .
Synthesis of Fluorinated Pyridines
3-Cyano-2-fluoropyridine plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Synthesis of Herbicides and Insecticides
3-Cyano-2-fluoropyridine has been used as a starting material for the synthesis of some herbicides and insecticides .
Synthesis of Radiobiology Compounds
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
Synthesis of Agricultural Products
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Synthesis of Pharmaceutical Drugs
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Safety and Hazards
Future Directions
Fluoropyridines, including 3-Cyano-2-fluoropyridine, have been the subject of increasing interest due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including the development of new agricultural products, organic semiconductors, and pharmaceuticals .
properties
IUPAC Name |
2-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIDQCCXMGJOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382539 | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-fluoropyridine | |
CAS RN |
3939-13-7 | |
Record name | 2-Fluoro-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structure of 3-cyano-2-fluoropyridine?
A: While specific data like molecular weight is absent from the provided research, we can infer some structural information. The name itself tells us the molecule is a pyridine ring with a fluorine atom at the 2 position and a cyano group (-CN) at the 3 position. Research by Thiyagarajan et al. [] explores the spectroscopic characteristics of this compound using FTIR, FT-Raman, and UV-Vis techniques. They also conducted NMR and NBO analysis, providing valuable insights into its electronic structure.
Q2: Are there any computational studies on 3-cyano-2-fluoropyridine?
A: Yes, Thiyagarajan et al. [] performed molecular docking studies on 3-cyano-2-fluoropyridine. While the specific target protein is not mentioned in the abstract, this suggests the compound's potential biological activity is being investigated.
Q3: How is 3-cyano-2-fluoropyridine synthesized?
A: The paper by Gales et al. [] focuses specifically on the synthesis of 3-cyano-2-fluoropyridines. While details of the synthetic route are not provided in the abstract, this publication likely contains valuable information on reaction conditions and potential synthetic challenges.
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